Sodium dehydroacetate
Overview
Description
Synthesis Analysis
The synthesis of sodium dehydroacetate can be achieved through several methods, including the diethenone process and the ethyl acetoacetate process. Optimal conditions have been explored to improve the yield and purity of the product. For instance, the ethyl acetoacetate process involves controlling the reaction temperature within the range of 200–210°C using sodium bicarbonate as a catalyst. Another method utilizes diethenone process with trivinyl diamine as a catalyst, recommending specific reaction temperatures and times to achieve a satisfactory yield of sodium dehydroacetate (Liu Xiao-xiang, 2004).
Molecular Structure Analysis
The structural analysis of sodium dehydroacetate has revealed its capability to exist in multiple forms, including anhydrate and monohydrate phases. Investigations into the phase transformations between these forms have been conducted using techniques such as Raman spectroscopy, powder X-ray diffraction (PXRD), and thermal gravimetric analysis (TGA). These studies help understand the conditions under which different crystalline forms can be obtained and their stability under various environmental conditions (Xia Zhang et al., 2015).
Chemical Reactions and Properties
The chemical properties of sodium dehydroacetate, including its reactivity and interactions with other compounds, have been the subject of various studies. For instance, its role as a co-reactant in electrochemiluminescence reactions and its detection capabilities in various matrices highlight its versatile chemical nature. These properties are crucial for developing analytical methods and understanding the compound's behavior in different environments (Pan Hui et al., 2017).
Physical Properties Analysis
The physical properties of sodium dehydroacetate, such as solubility, phase behavior, and crystalline structure, are essential for its application in various industries. Studies focusing on the phase transformation between its anhydrate and monohydrate forms provide insights into its stability and reactivity under different conditions. This knowledge is crucial for optimizing its use as a preservative and in other applications (Xia Zhang et al., 2015).
Scientific Research Applications
Electrochemiluminescence Detection : Sodium dehydroacetate was investigated for its role as a co-reactant in electrochemiluminescence reactions, demonstrating its potential in detecting low concentrations of substances (Hui et al., 2017).
Antiseptic in Meat Products : It has been used as a main antiseptic component in low-temperature meat products, helping to extend their quality guarantee periods (Jin-tao, 2008).
Safety in Cosmetics : Sodium Dehydroacetate is used as a preservative in cosmetics, with studies indicating it to be safe at concentrations of 1.0 percent or less (Liebert, 1985).
Antifungal Activities in Citrus Fruit : Combined with sodium silicate, sodium dehydroacetate has shown antifungal activities against pathogens in citrus fruits, indicating its potential in post-harvest pathogen control (Li et al., 2019).
Coagulation Effects : Research has examined its effects on coagulation parameters and serum pharmacokinetics, revealing gender-specific sensitivity and potential health risks (Zhang et al., 2017).
Food and Feed Additive Residue Levels : Studies have been conducted to understand the residue levels of sodium dehydroacetate in animal tissues, such as chicken and swine, after its use as a feed additive (Zhang et al., 2016), (Liu et al., 2018).
Microcapsule Applications in Bread Products : Sodium dehydroacetate has been studied for its application in bread products as a microcapsule, which showed an extension in the shelf life of bread (Hui-qin, 2011).
Food Safety Analysis : Rapid microfluidic analysis systems have been developed for the detection of sodium dehydroacetate in foods, highlighting its importance in food safety monitoring (Chen et al., 2022).
Postharvest Physiology in Fruits : Its effects on the postharvest physiology of fruits like strawberries have been explored, indicating its role in extending shelf life and impacting respiration of treated fruits (Watada, 1971).
Safety And Hazards
properties
IUPAC Name |
sodium;(1E)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethanolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.Na/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3,9H,1-2H3;/q;+1/p-1/b7-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOWAKKSGYUMTF-GZOLSCHFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C)[O-])C(=O)O1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)/C(=C(/C)\[O-])/C(=O)O1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026029 | |
Record name | Sodium dehydroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium dehydroacetate is a white powder. Used as a fungicide, plasticizer, toothpaste, preservative in food., Hydrate: White solid; [Hawley] White powder; [MSDSonline] | |
Record name | SODIUM DEHYDROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sodium dehydroacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7096 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Soluble (NTP, 1992), INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/ | |
Record name | SODIUM DEHYDROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SODIUM DEHYDROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4236 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium dehydroacetate | |
CAS RN |
4418-26-2 | |
Record name | SODIUM DEHYDROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sodium dehydroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM DEHYDROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4236 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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